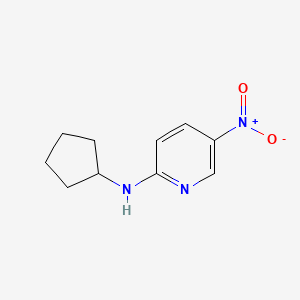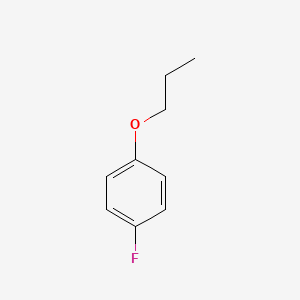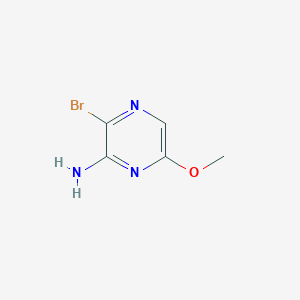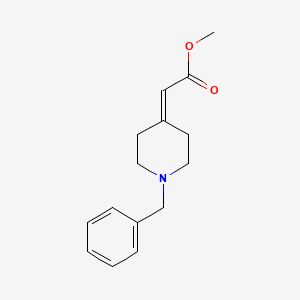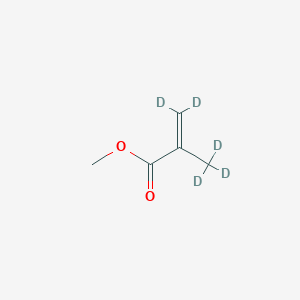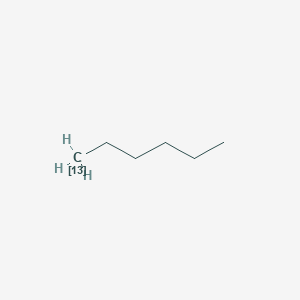
1-(4-chlorobenzyl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
“1-(4-chlorobenzyl)-1H-pyrazol-5-amine” is a compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “4-chlorobenzyl” part suggests the presence of a benzyl group with a chlorine atom attached to the fourth carbon .
Molecular Structure Analysis
The molecular structure of “1-(4-chlorobenzyl)-1H-pyrazol-5-amine” would likely include a pyrazole ring attached to a benzyl group with a chlorine atom. The exact structure would depend on the specific locations of these groups .
Chemical Reactions Analysis
The chemical reactions involving “1-(4-chlorobenzyl)-1H-pyrazol-5-amine” would depend on the specific conditions and reagents used. Generally, compounds with similar structures can undergo reactions like oxidation, reduction, and nucleophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-chlorobenzyl)-1H-pyrazol-5-amine” would depend on its specific structure. For example, the presence of a chlorine atom might make the compound more polar, affecting its solubility and reactivity .
Wissenschaftliche Forschungsanwendungen
Antimalarial Applications
The compound has been used in the synthesis of structurally simple synthetic 1, 4-disubstituted piperidines with high selectivity for resistant Plasmodium falciparum . This suggests potential applications in the development of novel antimalarial molecules .
Synthesis and Characterization
Various derivatives of the compound have been synthesized using condensation reactions, employing techniques like X-ray crystallography for structural analysis. These studies emphasize the chemical’s flexibility in forming different compounds.
Crystal Structure Analysis
Antiproliferative Activity
Antitubercular Activities
Certain cyclopropyl methanol derivatives, which include a piperidine structure similar to the compound, have demonstrated significant antitubercular activity. This suggests potential for tuberculosis treatment.
Insecticidal Properties
Studies on compounds derived from Piper nigrum Linn. containing piperidine structures have shown insecticidal properties. This indicates potential agricultural uses.
Electrochemical Oxidation
Future Directions
The future directions for the compound could involve further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria. This may yield important antimalarial leads.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1-(4-chlorobenzyl)-1H-pyrazol-5-amine may also interact with various biological targets.
Mode of Action
It is known that the position of the chlorine atom in similar compounds critically determines their antibacterial activity . This suggests that the chlorine atom in 1-(4-chlorobenzyl)-1H-pyrazol-5-amine may play a crucial role in its interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(4-chlorobenzyl)-1H-pyrazol-5-amine may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit various biological activities . This suggests that 1-(4-chlorobenzyl)-1H-pyrazol-5-amine may also have diverse molecular and cellular effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-3-1-8(2-4-9)7-14-10(12)5-6-13-14/h1-6H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKYYTMQFAWPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




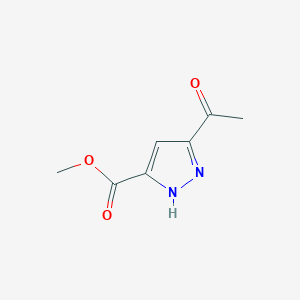
![4-{[2-(Dimethylamino)ethyl]sulfamoyl}benzoic acid](/img/structure/B1612577.png)
![4'-(tert-Butyl)-4-chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612578.png)
![1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone](/img/structure/B1612580.png)
![2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine](/img/structure/B1612584.png)
